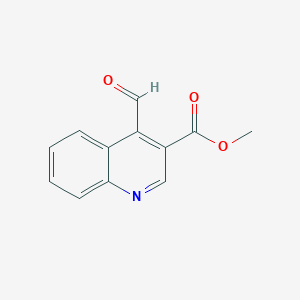

Methyl 4-formylquinoline-3-carboxylate

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. mdpi.com Its discovery marked a significant milestone in heterocyclic chemistry. The quinoline ring system is a core component of numerous alkaloids and has been identified as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a wide array of pharmacologically active compounds. researchgate.netuni.lu

Historically, the significance of the quinoline core was cemented by its association with antimalarial drugs like quinine, and later, synthetic analogues such as chloroquine and primaquine. mdpi.com This initial success spurred extensive research, revealing the scaffold's capacity to interact with a diverse range of biological targets. Consequently, quinoline derivatives have been developed for a multitude of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.govresearchgate.net The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the synthesis of derivatives with fine-tuned biological efficacy and chemical properties. researchgate.net This has made the quinoline scaffold a subject of continuous interest in both medicinal chemistry and materials science. researchgate.net

Conceptual Framework of Formylquinoline-Based Synthons

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. Formylquinolines, which are quinoline derivatives bearing an aldehyde (formyl) group, are powerful synthons for the construction of more elaborate molecular architectures. The formyl group is a versatile functional handle that can participate in a wide range of chemical transformations.

Quinoline-3-carbaldehydes, for instance, are valuable precursors for synthesizing a variety of biologically significant molecules. researchgate.net The aldehyde functionality can undergo reactions such as:

Condensation reactions: With amines and hydrazines to form Schiff bases and hydrazones.

Cyclization reactions: To create fused heterocyclic systems.

Multicomponent reactions: Wherein three or more reactants combine in a single step to form a complex product, showcasing high atom economy. researchgate.net

The reactivity of the formyl group, combined with the inherent properties of the quinoline core, makes formylquinoline derivatives like Methyl 4-formylquinoline-3-carboxylate valuable intermediates in the synthesis of novel compounds with potential applications in drug discovery and materials science. researchgate.net

Research Trajectory of Quinoline-3-carboxylate Derivatives in Advanced Organic Chemistry

The introduction of a carboxylate group, such as a methyl ester, at the 3-position of the quinoline ring further enhances its synthetic utility and biological relevance. Quinoline-3-carboxylic acid derivatives have been a focus of significant research interest. mdpi.com These compounds are recognized as important pharmacophores, and their synthesis is a key area of investigation in contemporary organic chemistry.

The research trajectory in this area has been multifaceted. Efforts have been directed towards the development of novel synthetic methodologies to access these compounds efficiently. For example, multicomponent reactions have emerged as a powerful strategy for the one-pot synthesis of diverse quinoline scaffolds. researchgate.net Furthermore, the functionalization of the quinoline-3-carboxylate core has led to the discovery of potent biological agents. Notably, derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, a target implicated in cancer. mdpi.com The ongoing exploration of quinoline-3-carboxylate derivatives continues to yield new molecules with promising therapeutic potential and applications in various fields of chemistry.

Below is a table summarizing the key functional groups and their significance in the context of the quinoline scaffold.

| Functional Group | Position on Quinoline Ring | Significance in Organic Synthesis |

| Formyl (-CHO) | 4 | Versatile handle for condensation, cyclization, and multicomponent reactions. |

| Methyl Carboxylate (-COOCH3) | 3 | Important pharmacophore; enables further derivatization. |

A second table provides an overview of the types of reactions that formylquinoline-based synthons can undergo.

| Reaction Type | Description | Example Application |

| Condensation | Reaction with amines or related compounds to form C=N double bonds. | Synthesis of Schiff bases as intermediates for further reactions. |

| Cyclization | Intramolecular or intermolecular reaction to form a new ring system. | Creation of fused heterocyclic compounds with novel properties. |

| Multicomponent Reaction | A one-pot reaction where three or more reactants combine. | Efficient and atom-economical synthesis of complex molecules. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81355-40-0 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

methyl 4-formylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)9-6-13-11-5-3-2-4-8(11)10(9)7-14/h2-7H,1H3 |

InChI Key |

JTADBBPEVUYCPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Derivatization of Methyl 4 Formylquinoline 3 Carboxylate

Reactivity Profiles of the Formyl Group

The formyl group, an aldehyde, is a highly reactive electrophilic center, readily undergoing nucleophilic attack. This reactivity is central to many of the synthetic applications of methyl 4-formylquinoline-3-carboxylate.

Condensation Reactions with Nitrogenous Nucleophiles

One of the most exploited reaction pathways for the formyl group involves condensation with primary amines and their derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield a stable carbon-nitrogen double bond (imine or a related functionality). youtube.commasterorganicchemistry.com

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. ekb.egwjpsonline.com This condensation is typically catalyzed by acid and involves the elimination of a water molecule. wjpsonline.com The general reaction is reversible, and the removal of water can drive the equilibrium towards the imine product. ekb.eg

The formed Schiff bases are not merely stable products but are often versatile intermediates for further intramolecular cyclization reactions. Depending on the nature of the primary amine used and the reaction conditions, a variety of fused heterocyclic systems can be constructed. For instance, if the amine contains another nucleophilic group, this group can attack an electrophilic site on the quinoline (B57606) ring, leading to novel polycyclic structures. Research on analogous compounds, such as 3-formyl-2-quinolinone, has shown that condensation with various primary amines, including aminothiophenol, aminothiazole, and aminophenol, readily yields the corresponding Schiff bases in good yields. ekb.eg These Schiff base derivatives can then be utilized in further synthetic steps, such as cyclization reactions to form more complex heterocyclic systems. ekb.egnih.gov

Table 1: Examples of Schiff Base Formation from Aldehydes and Primary Amines

| Aldehyde Reactant | Amine Reactant | Product Type |

| Benzaldehyde | Ethylamine | N-Benzylideneethanamine |

| 3-Formyl-2-quinolinone | 2-Aminothiophenol | Thiophenol-derived Schiff Base |

| 3-Formyl-2-quinolinone | 4-Aminophenol | Phenol-derived Schiff Base |

Hydrazone Formation Leading to Pyrazoloquinoline Systems

When the nitrogenous nucleophile is a hydrazine (B178648) or a substituted hydrazine, the initial condensation product is a hydrazone. These hydrazones are valuable precursors for the synthesis of pyrazole-fused quinolines, which are of significant interest in medicinal chemistry.

The reaction of 2-chloro-3-formylquinolines, close structural analogs of this compound, with hydrazine hydrate (B1144303) or substituted hydrazines is a well-established method for the synthesis of 1H-pyrazolo[3,4-b]quinolines. mdpi.com The reaction proceeds through the initial formation of a hydrazone at the formyl group, followed by an intramolecular nucleophilic substitution where the amino group of the hydrazine displaces the chloro group at the 2-position of the quinoline ring, leading to the fused pyrazole (B372694) ring. mdpi.com This synthetic strategy has been widely applied, sometimes with the use of microwave irradiation to accelerate the reaction. mdpi.com The versatility of this method allows for the introduction of various substituents on the pyrazole ring by using appropriately substituted hydrazines.

Table 2: Synthesis of Pyrazoloquinolines from Formylquinolines and Hydrazines

| Formylquinoline Precursor | Hydrazine Reactant | Product |

| 2-Chloro-3-formylquinoline | Hydrazine | 1H-Pyrazolo[3,4-b]quinoline |

| 2-Chloro-3-formylquinoline | Methylhydrazine | 1-Methyl-1H-pyrazolo[3,4-b]quinoline |

Olefination Reactions: Wittig and Horner-Wittig Type Transformations

The formyl group of this compound can be converted into a carbon-carbon double bond (an alkene) through olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for extending carbon chains and creating unsaturated systems.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comwikipedia.orglumenlearning.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a phosphorus ylide. wikipedia.orgalfa-chemistry.com This reaction almost exclusively produces the (E)-alkene, offering high stereoselectivity. wikipedia.orgalfa-chemistry.com The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate that eliminates to give the alkene. nrochemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Stereoselectivity | Variable, depends on ylide stability | High (E)-selectivity |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Reactivity of Reagent | Less nucleophilic | More nucleophilic |

Chemoselective Oxidation of the Formyl Group to Carboxylic Acid

The formyl group can be selectively oxidized to a carboxylic acid group without affecting other sensitive functionalities in the molecule. This transformation is a valuable tool for introducing a carboxylic acid moiety, which can then be further derivatized. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other oxidizable groups.

While specific studies on the oxidation of this compound were not found in the provided search results, general methods for the chemoselective oxidation of aldehydes to carboxylic acids are well-documented. These methods often utilize reagents such as potassium permanganate, chromic acid, or milder oxidants like silver oxide. More modern and greener approaches may involve catalytic oxidation using transition metals or even biocatalytic methods. For example, some studies have focused on the synthesis of quinoline-4-carboxylic acids from precursors like anilines, aldehydes, and pyruvic acid through reactions like the Doebner reaction, which involves an oxidation step. purdue.edunih.gov

Reactivity Profiles of the Carboxylate Ester Group

The methyl carboxylate group at the 3-position of the quinoline ring is less reactive than the formyl group but can still participate in important chemical transformations. The primary mode of reactivity for the ester group is nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH3) is replaced by another nucleophile.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. For instance, the hydrolysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related compound, to its corresponding carboxylic acid has been successfully carried out by refluxing with a sodium hydroxide (B78521) solution. nih.gov

Another important reaction of the carboxylate ester is amidation, where the ester is converted into an amide by reaction with an amine. While direct amidation of esters can be challenging and often requires harsh conditions, it can be facilitated in certain cases. For example, the direct aminolysis of esters of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids has been shown to proceed when the alkylcarbonyl chain has an electron-withdrawing group in the α-position. thepharmajournal.com Alternatively, the carboxylic acid obtained from ester hydrolysis can be activated with coupling agents like thionyl chloride to readily form amides upon reaction with amines. thepharmajournal.com

Table 4: Common Reactions of the Carboxylate Ester Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH) | Carboxylic acid |

| Amidation | Amine (R-NH2) | Amide |

Ester Hydrolysis to Corresponding Carboxylic Acids

The conversion of the methyl ester at the C-3 position to the corresponding carboxylic acid is a fundamental transformation, often serving as a necessary preliminary step for subsequent reactions like amidation or decarboxylation. This hydrolysis is typically achieved under standard basic conditions.

The reaction generally involves treating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in a protic solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The mixture is heated to facilitate the saponification process. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the resulting carboxylate salt to yield the free carboxylic acid. This straightforward, one-pot protocol is efficient for converting quinoline-3-carboxylates to their acid form researchgate.net.

Table 1: Representative Conditions for Ester Hydrolysis

| Starting Material | Reagents | Conditions | Product |

|---|

This table illustrates a general procedure applicable to quinoline-3-carboxylate esters.

Amidation Reactions and Synthesis of Carboxamide Derivatives

Quinoline-3-carboxamides (B1200007) are a class of compounds that have garnered significant interest, with some derivatives entering clinical trials for various conditions lookchem.com. The synthesis of these amides from this compound typically proceeds via the corresponding carboxylic acid, obtained through the hydrolysis described previously.

The direct conversion of the carboxylic acid to the carboxamide is facilitated by coupling agents that activate the carboxyl group for nucleophilic attack by an amine. A widely used method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This process forms a highly reactive intermediate that readily couples with a primary or secondary amine to form the desired amide bond lookchem.comresearchgate.net. The reaction is generally carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) at room temperature lookchem.com.

Hydrolysis: this compound is hydrolyzed to 4-formylquinoline-3-carboxylic acid.

Amidation: The resulting carboxylic acid is coupled with a desired amine using a coupling agent like EDC/HOBt to yield the target 4-formylquinoline-3-carboxamide derivative lookchem.comresearchgate.netnih.gov.

Table 2: Common Reagents for Amidation of Quinoline-3-Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product |

|---|---|---|---|---|

| Substituted Quinoline-3-carboxylic acid | Substituted Arylamine | EDC, HOBt, Triethylamine (B128534) | DMF | Substituted 2-chloro-N-(aryl)quinoline-3-carboxamide |

Data sourced from multiple studies illustrating different amidation strategies lookchem.comresearchgate.net.

Decarboxylation and Related Transformations

Decarboxylation, the removal of a carboxyl group, from the quinoline-3-carboxylic acid scaffold is a more complex transformation. The stability of the carboxyl group at the C-3 position is significant, and its removal often requires specific conditions or the presence of other activating groups.

Studies on related structures, such as pyridine-2,3-dicarboxylic acid (quinolinic acid), show that decarboxylation can occur selectively. When heated, quinolinic acid preferentially loses the carboxyl group at the C-2 position to yield nicotinic acid (pyridine-3-carboxylic acid) cdnsciencepub.comwikipedia.org. This selectivity is attributed to the electronic stabilization of the reaction intermediate by the adjacent nitrogen atom youtube.com. A patented method describes the selective decarboxylation of the 2-carboxyl group from 2,3-quinolinedicarboxylic acid by heating, which leaves the 3-carboxyl group intact google.com.

This evidence suggests that direct decarboxylation of 4-formylquinoline-3-carboxylic acid would be challenging under standard heating conditions. The reaction likely requires harsh conditions or a more elaborate synthetic strategy, such as the introduction of a group at the C-2 position that could facilitate the removal of the C-3 carboxyl function.

Transformations and Substitutions on the Quinoline Ring System

Modifying the core heterocyclic ring allows for the introduction of a wide range of functional groups, significantly altering the molecule's properties. For quinolines, a common and effective strategy involves the synthesis of chloro-substituted intermediates, which are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions.

The synthesis of these crucial intermediates, such as 2-chloroquinoline-3-carbaldehydes, can be achieved from readily available acetanilides through the Vilsmeier-Haack reaction nih.govchemijournal.comrsc.org. These chloro-derivatives serve as versatile platforms for further derivatization chemijournal.comsemanticscholar.orgrsc.org.

Nucleophilic Substitution at C-2 and C-4 Positions

The chlorine atoms at the C-2 and C-4 positions of the quinoline ring are activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This makes them excellent leaving groups, enabling the introduction of a variety of nucleophiles.

Oxo Derivatives: A chloro group, particularly at the C-2 position, can be converted to a carbonyl (oxo) group, transforming the quinoline into a quinolinone. For instance, 2-chloro-3-formylquinolines can be converted to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes by heating with acetic acid in the presence of sodium acetate (B1210297) nih.gov. This hydrolysis provides a route to a different class of heterocyclic compounds.

Amino Derivatives: The displacement of a C-4 chloro substituent by an amine is a widely used reaction for synthesizing 4-aminoquinolines, a scaffold present in numerous pharmacologically active compounds nih.govucsf.edu. The reaction typically involves heating the 4-chloroquinoline (B167314) with a primary or secondary amine, sometimes under acidic or basic catalysis or with the aid of microwave irradiation to improve yields and reduce reaction times nih.govresearchgate.netnih.gov. This SNAr reaction is a cornerstone of quinoline chemistry, allowing for the facile introduction of diverse amino side chains researchgate.netmdpi.com.

Table 3: Nucleophilic Substitution Reactions on Chloroquinolines

| Substrate | Nucleophile/Reagent | Product | Position of Substitution |

|---|---|---|---|

| 2-Chloro-3-formylquinoline | Acetic acid, Sodium acetate | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | C-2 |

| 4-Chloroquinoline | Primary/Secondary Amine | 4-Aminoquinoline derivative | C-4 |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | C-4 |

This table summarizes key transformations for introducing oxo and amino functionalities nih.govmdpi.com.

The reactivity of chloroquinolines extends beyond the introduction of just oxygen and nitrogen nucleophiles. The activated C-2 and C-4 positions can be functionalized with a broad spectrum of groups, leading to the synthesis of complex, fused heterocyclic systems and other derivatives.

Using 2-chloroquinoline-3-carbaldehydes as a model, the following transformations are possible:

Sulfur Nucleophiles: Reaction with sodium sulfide (B99878) can introduce a thiol group, which can be a precursor for further reactions semanticscholar.org.

Carbon Nucleophiles: Condensation and cyclization reactions involving the aldehyde group in concert with substitution at the chloro position allow for the construction of fused rings, such as pyrazolo[3,4-b]quinolines and other polycyclic systems nih.govsemanticscholar.org.

Azide (B81097) Substitution: Reaction with sodium azide introduces an azido (B1232118) group, which can be further transformed, for example, into tetrazolo[1,5-a]quinolines via intramolecular cyclization nih.gov.

These examples highlight the immense synthetic utility of chloro-substituted quinoline-3-carbaldehydes, and by extension, derivatives of this compound, as building blocks for creating diverse and functionally rich molecular architectures.

Alkylation and Methylation Studies on Quinoline Carboxylate Scaffolds

Alkylation and methylation are fundamental transformations for modifying the electronic and steric properties of heterocyclic scaffolds. In the context of quinoline carboxylates, these reactions can be directed to various positions, including the nitrogen atom or carbon atoms of the ring, depending on the substrate and reaction conditions.

Research into the alkylation of quinoline carboxylate analogues has revealed specific regioselectivities. A notable study investigated the consecutive methylation of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a scaffold closely related to the subject compound. mdpi.comnih.gov The initial methylation with methyl iodide (CH₃I) in the presence of a mild base like triethylamine occurs selectively on the sulfur atom, yielding the S-methylated product, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.comnih.gov

Subsequent methylation of this intermediate requires a stronger base, such as sodium hydride (NaH), and leads to a mixture of O-methylated and N-methylated products. mdpi.com The predominant product is typically the O-methylated derivative, Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, formed alongside the N-methylated isomer, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.com This regioselectivity is influenced by the electron distribution within the anionic intermediate. nih.gov

| Starting Material | Reagent | Base | Product(s) | Outcome |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I | Triethylamine | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Selective S-methylation |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | NaH | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate & Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Mixture of O- and N-methylation, with O-methylation predominating |

Broader studies on the C-H functionalization of the quinoline scaffold have demonstrated that direct alkylation of the carbocyclic and heterocyclic rings is also achievable. mdpi.comnih.gov Transition metal catalysis, for instance using rhodium-based systems, allows for the C2-alkylation of quinolines with alkenes. mdpi.com These methods provide pathways for introducing alkyl chains at specific carbon positions, further expanding the structural diversity of quinoline carboxylate derivatives. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems in a highly convergent manner. The quinoline ring, despite its aromaticity, can participate in such reactions, particularly under photochemical conditions, leading to complex three-dimensional structures.

One significant example is the dearomative [4+2] para-cycloaddition of quinolines with alkenes. nih.gov This reaction is typically enabled by photosensitization of a Lewis acid-complexed quinoline substrate. nih.gov The process involves a stepwise radical cycloaddition mechanism, affording high diastereo- and regioselectivity. nih.gov This transformation is notable for its ability to rapidly generate molecular complexity and create sterically congested products, including quaternary carbon centers, from planar aromatic precursors. nih.gov The reaction tolerates a range of substituents on both the quinoline ring and the alkene partner.

| Quinoline Reactant | Alkene Reactant | Conditions | Product Type | Reference |

| Quinoline | Cyclopentene | Photosensitization, Lewis Acid | para-Cycloadduct | nih.gov |

| 6-Fluoroquinoline | Styrene | Photosensitization, Lewis Acid | Substituted para-Cycloadduct | nih.gov |

| 7-Methoxyquinoline | 1,1-Diphenylethylene | Photosensitization, Lewis Acid | Sterically congested para-Cycloadduct | nih.gov |

The Diels-Alder reaction, a cornerstone of organic synthesis, is a thermally allowed [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.comorganic-chemistry.org While classic Diels-Alder reactions typically involve carbocyclic systems, the hetero-Diels-Alder variant, where either the diene or dienophile contains a heteroatom, is a powerful method for synthesizing six-membered heterocycles. sigmaaldrich.com This principle is often applied in the synthesis of the quinoline core itself, where an imine can act as the dienophile. acs.orgnih.govacs.org The reactivity of the formyl and ester groups in this compound makes the molecule and its derivatives potential dienophiles in inverse-electron-demand Diels-Alder reactions, which are facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org

Multicomponent Reaction Strategies for Complex Adducts

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, are highly valued for their efficiency and atom economy. mdpi.com The formyl group of this compound and its analogues, such as 2-chloro-3-formylquinolines, serves as a key functional handle for engaging in a variety of MCRs to produce highly complex adducts. nih.govresearchgate.net

One prominent strategy involves the L-proline catalyzed one-pot reaction of a 2-chloro-3-formylquinoline with an aminopyrimidine derivative and a C-H acid like 5-methyl-2,4-dihydro-3H-pyrazol-3-one. This three-component reaction leads to the formation of intricate, fused heterocyclic systems such as dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines in good yields. nih.gov

Another example is the solvent-free, three-component reaction of 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid. nih.gov This process, catalyzed by β-cyclodextrin-SO₃H, efficiently constructs quinolinyl-thiazolidinone scaffolds. nih.gov These examples underscore the utility of the formylquinoline framework in rapidly assembling diverse and complex molecular architectures.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also highly relevant. nih.govorganic-chemistry.org The Passerini three-component reaction combines a carbonyl compound (like an aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. organic-chemistry.org The Ugi four-component reaction extends this by including a primary amine, resulting in an α-acetamidoamide. nih.gov The aldehyde functionality present in this compound makes it an ideal carbonyl component for these powerful transformations, enabling the direct introduction of peptide-like side chains and other complex functionalities. researchgate.netnih.gov

| Quinoline Component | Other Reactants | Catalyst/Conditions | Resulting Complex Adduct | Reference |

| 2-Chloro-3-formylquinoline | 6-Amino-pyrimidine-2,4(1H,3H)-dione, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline, Ethanol (reflux) | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-dione | nih.gov |

| 2-Chloro-3-formylquinoline | Substituted Aniline (B41778), 2-Mercaptoacetic acid | β-cyclodextrin-SO₃H, Solvent-free | Quinolinyl-thiazolidinone | nih.gov |

| 2-Chloro-3-formylquinoline | 3-(Pyridine-3-ylamino)cyclohex-2-enone, Active methylene (B1212753) compound | NaOH, Ethanol (reflux) | Quinoline-pyridine hybrid | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Formylquinoline 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of a related compound, Methyl 4-formylquinoline-8-carboxylate, provides insight into the expected proton signals. For this derivative, the aromatic protons on the quinoline (B57606) ring typically appear in the range of δ 7.0–9.0 ppm. The aldehyde proton (CHO) is expected to be a singlet and significantly downfield, often above δ 9.5 ppm, due to the deshielding effect of the carbonyl group. The methyl ester protons (OCH₃) would appear as a singlet further upfield, generally between δ 3.5 and 4.5 ppm.

Specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton. For instance, protons on the benzene (B151609) portion of the quinoline ring will exhibit coupling patterns (e.g., doublets, triplets, or multiplets) depending on their neighboring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | > 9.5 | Singlet |

| Quinoline Aromatic | 7.0 - 9.0 | Multiplet |

| Methyl Ester (OCH₃) | 3.5 - 4.5 | Singlet |

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, typically between δ 190 and 200 ppm. The carbonyl carbon of the methyl ester group appears in the range of δ 160–170 ppm.

The aromatic carbons of the quinoline ring system will have signals in the δ 120–150 ppm region. The specific chemical shifts are influenced by the substituents on the ring. The methyl carbon of the ester group will be observed at a much higher field, typically between δ 50 and 60 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (CHO) | 190 - 200 |

| Ester Carbonyl (COO) | 160 - 170 |

| Quinoline Aromatic | 120 - 150 |

| Methyl Ester (OCH₃) | 50 - 60 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. sdsu.edu This is invaluable for tracing the connectivity within the aromatic spin systems of the quinoline ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu This technique is crucial for piecing together the entire molecular structure by connecting fragments identified through COSY and HSQC. For example, it can show correlations from the aldehyde proton to the C4 carbon of the quinoline ring and from the methyl ester protons to the ester carbonyl carbon. sdsu.edu

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Methyl 4-formylquinoline-3-carboxylate, the IR spectrum would be expected to show strong absorption bands for the carbonyl groups.

The C=O stretching vibration of the aldehyde group typically appears in the region of 1710–1680 cm⁻¹. The C=O stretching of the α,β-unsaturated ester is expected around 1730–1715 cm⁻¹. The presence of the quinoline ring will give rise to C=C and C=N stretching vibrations in the 1600–1450 cm⁻¹ region. The C-O stretching of the ester group will likely be observed between 1300 and 1100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1710 - 1680 |

| Ester | C=O stretch | 1730 - 1715 |

| Quinoline Ring | C=C and C=N stretch | 1600 - 1450 |

| Ester | C-O stretch | 1300 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Calculation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For Methyl 4-formylquinoline-8-carboxylate (C₁₂H₉NO₃), the predicted monoisotopic mass is 215.05824 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the formyl group (-CHO) from the molecular ion would result in characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the assessment of purity and the analysis of complex mixtures containing quinoline derivatives. researchgate.netnih.gov This powerful hyphenated method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection power of mass spectrometry. oslomet.nonih.gov For this compound and its analogues, LC-MS is instrumental in confirming molecular identity, quantifying the main component, and identifying trace-level impurities or by-products from synthetic procedures. acs.orgnih.gov

In a typical LC-MS workflow, the analyte mixture is first separated on a chromatographic column, often a reversed-phase column such as a C18. oslomet.nonih.gov The separation is based on the differential partitioning of the components between the stationary phase and a mobile phase, with elution conditions optimized for resolution. nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for quinoline derivatives, as they are efficient at generating protonated molecules ([M+H]⁺) with minimal fragmentation. nih.govnih.gov

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information that confirms the presence of the target compound and helps in the tentative identification of unknown species. researchgate.net The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities even at parts-per-million (ppm) levels. ajrconline.org Purity is often determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. acs.orgacs.org Studies on various quinoline derivatives have successfully utilized LC-MS to confirm structural integrity and assess sample purity, achieving values greater than 97%. acs.orgacs.org

| Compound Type | Column | Mobile Phase | Ionization Mode | Observed m/z ([M+H]⁺) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Fluorinated Quinoline Analogue | C18 | Acetonitrile/Water | ESI+ | 240.1 | 97.60 | acs.orgacs.org |

| Pyridoquinoline Derivative | C18 | Acetonitrile/Ammonium Formate | APCI+ | Varies | Not Reported | nih.gov |

| Cinchona Alkaloid (Quinoline) | C18 | Acidic Water/Methanol (B129727)/Acetonitrile | MS Detection | Varies | >92 (impurities ~8%) | oslomet.no |

| Methylated Quinoline Carboxylate | Not Specified | Not Specified | LC/MS | Confirmed structure | Not Reported | nih.gov |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this technique provides unparalleled insight into the molecule's solid-state structure, including its precise conformation, bond lengths, bond angles, and the intricate network of intermolecular forces that govern its crystal packing.

Determination of Absolute Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction analysis provides an unambiguous determination of a molecule's constitution and stereochemistry. mdpi.comnih.gov For quinoline derivatives, this technique reveals critical details about the planarity of the heterocyclic ring system and the orientation of its substituents. researchgate.net

In a closely related compound, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, X-ray analysis showed that the quinoline ring system is essentially planar, with a root-mean-square deviation of 0.032 Å. researchgate.net However, the phenyl substituent at the 4-position is significantly twisted out of this plane, exhibiting a dihedral angle of 57.5°. researchgate.net This type of detailed conformational data is crucial for understanding the molecule's steric profile and its potential interactions with biological targets. The analysis of bond lengths and angles within the quinoline core and its carboxylate and formyl groups further validates the molecule's electronic structure. Crystallographic studies on various substituted quinolines have confirmed their molecular geometries, providing foundational data for structure-activity relationship studies. chemmethod.commdpi.comresearchgate.net

| Compound | Formula | Crystal System | Space Group | Key Torsion Angle (°C) | Reference |

|---|---|---|---|---|---|

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C₁₈H₁₄ClNO₂ | Monoclinic | P2₁/n | Quinoline/Phenyl Dihedral: 57.5 | researchgate.net |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | Monoclinic | P2₁/c | Not Reported | mdpi.com |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | C₁₃H₁₃NO₃S | Monoclinic | P2₁/c | Not Reported | mdpi.com |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | Not Reported | chemmethod.com |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in a crystal lattice is directed by a combination of non-covalent interactions, including hydrogen bonds, π–π stacking, and weaker C–H···π or van der Waals forces. chemmethod.commdpi.com The study of these interactions is fundamental to understanding the supramolecular chemistry of quinoline derivatives, which influences physical properties such as solubility and melting point.

In the crystal structures of quinoline derivatives, π–π stacking interactions between the aromatic quinoline rings are a common and significant feature. researchgate.netnih.gov These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stability of the crystal packing, often leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov

Furthermore, the substituents on the quinoline ring provide opportunities for specific directional interactions. For instance, the formyl and carboxylate groups in this compound can act as hydrogen bond acceptors. In related structures, C–H···O hydrogen bonds are frequently observed, providing cohesion and stabilization to the crystal structure. chemmethod.com In derivatives containing hydroxyl or amino groups, stronger O–H···O, O–H···N, or N–H···O hydrogen bonds can dictate the formation of complex three-dimensional networks, including helical and zig-zag chain motifs. nih.gov Even weaker interactions, such as C–H···π contacts, where a C-H bond points towards the face of an aromatic ring, have been shown to stabilize the crystal structures of quinoline compounds. researchgate.net The collective effect of these varied intermolecular forces results in the formation of well-defined supramolecular assemblies. mdpi.comnih.gov

| Interaction Type | Description | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| π–π Stacking | Interaction between aromatic quinoline rings of adjacent molecules. | Infinite chains, sheets, dimeric species. | researchgate.netresearchgate.netnih.gov |

| Hydrogen Bonding (e.g., O–H···O, C–H···O) | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Triple helices, zig-zag chains, cyclic dimers. | chemmethod.comresearchgate.netnih.gov |

| C–H···π Interactions | A weak hydrogen bond between a C-H group and a π system. | Stabilization of crystal packing, formation of dimers. | researchgate.netresearchgate.net |

| Dispersion Forces | Ubiquitous, non-directional attractive forces. | Decisive factor in overall intermolecular stabilization. | mdpi.com |

Theoretical and Computational Investigations of Methyl 4 Formylquinoline 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations have been instrumental in predicting their behavior in chemical reactions and their spectroscopic characteristics. nih.gov

Prediction of Electronic Structure, Reactivity, and Reaction Pathways

DFT calculations, particularly using methods like B3LYP with a suitable basis set, are employed to determine the electronic structure of quinoline systems. mdpi.comnih.gov These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. For instance, in related quinoline carboxylates, the evaluation of electron distribution has been shown to be in good agreement with experimentally observed reaction selectivities, such as methylation. mdpi.comnih.gov

The reactivity of the molecule can be further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov

Theoretical investigations into reaction pathways, such as SN2 reactions, have been successfully interpreted using DFT. mdpi.comnih.gov By calculating the geometry and electronic structure of transition states and intermediates, the feasibility and preferred pathways of reactions involving the quinoline core can be predicted. mdpi.comnih.gov

Computational Simulation of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules, including quinoline derivatives. nih.gov Theoretical and experimental NMR data for similar compounds have shown good agreement, validating the computational models used. nih.gov For example, in a study of 3-substituted 2-methyl-quinolin-4(1H)-ones, calculated 13C NMR chemical shifts were used to distinguish between tautomeric forms. nuph.edu.ua

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. The simulated IR spectra of related quinoline compounds have been shown to align well with experimental data, aiding in the assignment of vibrational modes. nih.govresearchgate.net For instance, the theoretical IR spectrum of ethyl 4-chloro-7-iodoquinoline-3-carboxylate was successfully used to interpret its experimental FTIR spectrum. researchgate.net

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies provide a deeper understanding of the three-dimensional structure and conformational flexibility of molecules.

Conformational Analysis and Energy Landscapes

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For quinoline derivatives, computational studies have been performed to identify the most stable conformers by exploring the potential energy surface (PES). This is often achieved by systematically rotating specific torsion angles within the molecule and calculating the corresponding energy. mdpi.com For example, the conformational analysis of a related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion revealed the most stable geometry and the energy differences between various conformers. mdpi.com

Investigation of Tautomerism and Equilibrium Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For quinoline derivatives containing hydroxyl or amino groups, keto-enol or imine-enamine tautomerism is possible. Computational studies are crucial for determining the relative stability of these tautomers and predicting the equilibrium position.

DFT calculations have been used to investigate the tautomerism of 4-hydroxyquinolines, showing that the quinolone (keto) form is generally more stable. nuph.edu.uaresearchgate.net The relative energies of the tautomers can be influenced by the solvent, and computational models can account for these effects. researchgate.net For instance, a theoretical study on 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one found the keto form to be the most stable in both the gas phase and in ethanol (B145695). nih.gov

Advanced Quantum Chemical Studies

Advanced quantum chemical studies on quinoline systems often involve a combination of different computational methods to achieve a more accurate and comprehensive understanding of their properties. researchgate.netnih.gov These studies may employ higher levels of theory and more extensive basis sets to refine the results obtained from standard DFT calculations. mdpi.comnih.gov

In Silico Approaches to Molecular Interactions and Design

Computational methods, often termed in silico approaches, have become indispensable in modern drug discovery and molecular design. These techniques allow for the rapid assessment of molecular interactions and the rational design of novel compounds with desired biological activities. For scaffold systems like Methyl 4-formylquinoline-3-carboxylate, these computational tools provide profound insights into their potential as therapeutic agents by simulating their behavior at a molecular level.

Ligand-Receptor Interaction Profiling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of this compound, and its macromolecular target, typically a protein or enzyme. By predicting the binding mode and affinity, docking studies can elucidate the structural basis of biological activity and guide further molecular modifications to enhance potency and selectivity.

Research into related quinoline-3-carboxylate systems has demonstrated their potential to interact with various biological targets. For instance, molecular docking simulations have been effectively used to study derivatives of 4-hydroxyquinoline-3-carboxylic acid as potential inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com In these studies, compounds were docked into the binding site of the HBV capsid protein. mdpi.com The simulations revealed that these quinoline derivatives could establish effective interactions within the protein's active site, including hydrogen bonds and hydrophobic interactions, which are critical for molecular recognition and binding stability. mdpi.com

The analysis of docking poses provides a "pharmacoforic picture," a two-dimensional representation of the key interactions. mdpi.com For example, studies on methylated derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate identified specific interactions with the HBV capsid protein (PDB ID: 5E0I), suggesting a mechanism where these compounds could interfere with capsid assembly. mdpi.com The binding affinity, often represented by a docking score, quantifies the stability of the ligand-receptor complex; a more negative score typically indicates a stronger binding interaction. mdpi.com

Beyond viral targets, various quinoline derivatives have been docked against other significant receptors. Molecular docking studies have explored the interactions of substituted quinolines with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, revealing strong interactions with key amino acids in its active site. researchgate.net Similarly, quinoline-3-carboxamides (B1200007) have been investigated as inhibitors for DNA damage and response (DDR) kinases, such as ATM kinase, with docking studies highlighting their potential for selective binding. mdpi.com These examples underscore the utility of molecular docking in profiling the ligand-receptor interactions of the quinoline scaffold, providing a foundational step for the rational design of new therapeutic agents based on the this compound core.

Table 1: Example of Molecular Docking Data for Quinoline Derivatives Against HBV Capsid Protein

| Compound | Target Protein | PDB ID | Binding Affinity (Docking Score) | Key Interacting Residues (Predicted) |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | HBV Capsid | 5E0I | High | Not Specified |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | HBV Capsid | 5E0I | High | Not Specified |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | HBV Capsid | 5E0I | High | Not Specified |

This table is illustrative, based on findings that studied compounds showed high affinity and effective interactions. mdpi.com

Virtual Screening Methodologies for Targeted Structure Design

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When applied to a specific scaffold like this compound, this methodology allows for the exploration of a vast chemical space to design novel derivatives with enhanced activity against a chosen biological target.

The process typically begins with a validated target structure and a starting molecular scaffold. A large virtual library of derivatives is then generated by systematically modifying the core structure. For this compound, this would involve adding various substituents at different positions on the quinoline ring system. This combinatorial approach can generate thousands or even millions of virtual compounds. mdpi.com

Once the library is created, each compound is docked into the binding site of the target receptor. researchgate.net This large-scale docking exercise filters the library, ranking the compounds based on their predicted binding affinity (docking score). mdpi.comresearchgate.net The top-scoring compounds, which represent the most promising candidates, are then selected for further analysis. researchgate.net

Beyond just binding affinity, subsequent filtering steps are often applied to assess the "drug-likeness" of the selected candidates. This involves evaluating physicochemical properties based on criteria such as Lipinski's rule of five, which predicts oral bioavailability. researchgate.net Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted in silico to eliminate compounds with potentially unfavorable pharmacokinetic profiles. researchgate.netnih.gov

This multi-step virtual screening workflow—from library generation and docking to filtering based on binding scores and pharmacokinetic properties—is a powerful and resource-efficient approach. researchgate.netmdpi.com It enables the rational design and prioritization of new molecules for chemical synthesis and biological evaluation, significantly accelerating the discovery of potent and selective inhibitors derived from a core structure like this compound. researchgate.netajol.info

Applications of Methyl 4 Formylquinoline 3 Carboxylate As a Strategic Synthetic Building Block

Precursor in the Synthesis of Diverse Quinoline-Fused Heterocyclic Systems

The inherent reactivity of the formyl and carboxylate groups on the quinoline (B57606) core suggests that Methyl 4-formylquinoline-3-carboxylate could, in principle, serve as a versatile precursor for a variety of annulation reactions leading to fused heterocyclic systems. However, the current body of scientific literature does not provide direct evidence for its widespread use in this capacity.

Construction of Pyrazoloquinolines

The synthesis of pyrazoloquinolines, a class of compounds with significant biological activities, typically involves the condensation of a hydrazine (B178648) derivative with a suitably functionalized quinoline. While numerous methods exist for the synthesis of pyrazolo[3,4-b]quinolines, they often start from precursors like 2-chloro-3-formylquinolines. The reaction of these precursors with hydrazines leads to the formation of the pyrazole (B372694) ring fused to the quinoline core. There is a lack of specific literature detailing the direct conversion of this compound to pyrazoloquinoline systems.

Formation of Azetidinone Scaffolds

The azetidin-2-one, or β-lactam, ring is a critical pharmacophore found in many antibiotic drugs. The synthesis of quinoline-fused azetidinones has been reported, often proceeding through the Staudinger cycloaddition of a ketene with an imine. Schiff bases derived from 2-chloro-3-formylquinolines are common intermediates in this process. However, the scientific literature does not describe a direct route from this compound to azetidinone-fused quinolines.

Synthesis of Acridone-Type Compounds

Acridones are a class of polycyclic aromatic compounds with diverse biological properties. Their synthesis often involves the intramolecular cyclization of N-phenylanthranilic acids or related precursors. While quinoline derivatives can be precursors to acridone-like structures, there are no specific methods reported in the literature that utilize this compound for the construction of the acridone skeleton.

Derivations Leading to Naphthyridine Architectures

Naphthyridines, isomers of quinoline containing an additional nitrogen atom in the bicyclic system, are important scaffolds in medicinal chemistry. Their synthesis can be achieved through various strategies, including the Friedländer annulation and other cyclization reactions. While ring transformation reactions of quinoline derivatives can lead to naphthyridines, the specific use of this compound in such transformations is not documented.

Synthesis of Imidazoquinolines

Imidazoquinolines are a class of compounds known for their immunomodulatory activity. Their synthesis often involves the construction of the imidazole ring onto a pre-existing quinoline core, for instance, from quinoline-3,4-diamines. Although the functional groups of this compound could potentially be manipulated to form the necessary precursors, there is no direct literature precedent for its use in the synthesis of imidazoquinolines.

Utilization as a Scaffold for Rational Design and Synthesis of Advanced Chemical Probes

The development of advanced chemical probes, such as fluorescent sensors, is a rapidly growing area of chemical biology. The quinoline ring system is a known fluorophore and is often incorporated into the design of such probes. While the structural features of this compound suggest its potential as a scaffold for the development of novel probes, there is a lack of published research demonstrating its application in this area. The literature on quinoline-based fluorescent probes does not specifically mention this compound as a key building block.

Based on the conducted research, there is limited specific information available in the public domain regarding the role of This compound as a strategic synthetic building block, particularly concerning its application in the development of complex organic molecular architectures and as a strategic intermediate in multi-step total synthesis efforts.

The available literature extensively covers the synthetic utility of related quinoline derivatives, such as quinoline-3-carbaldehydes and other quinoline carboxylates, which serve as versatile precursors in the construction of diverse and complex molecular frameworks. researchgate.net These related compounds are frequently employed in various organic reactions to build fused heterocyclic systems and other intricate structures. chim.itnih.gov

For instance, derivatives of quinoline carbaldehyde are known to undergo reactions like Knoevenagel condensation, domino reactions, and cyclization processes to afford polycyclic compounds, including those with potential biological activities. chim.it Similarly, quinoline carboxylate esters are recognized as important intermediates in the synthesis of medicinally relevant quinolone structures. However, specific examples and detailed research findings detailing the journey from This compound to a complex target molecule in a total synthesis campaign are not prominently featured in the reviewed scientific literature.

While the structural motifs of a formyl group and a carboxylate on a quinoline ring suggest significant potential for this molecule to act as a bifunctional building block, a detailed exploration of this potential for This compound specifically is not well-documented in the accessible search results. The reactivity of the aldehyde group allows for chain extension and the introduction of new functionalities, while the methyl carboxylate group can be hydrolyzed, reduced, or used in coupling reactions. This inherent functionality makes it a plausible candidate for use in complex synthesis, but documented applications remain scarce.

Therefore, a detailed article on the specific applications of This compound as outlined in the request cannot be generated at this time due to the lack of specific research data in the provided search results.

Future Directions and Emerging Research Trends in Methyl 4 Formylquinoline 3 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. organic-chemistry.orgniscpr.res.in However, these methods often require harsh conditions, toxic reagents, and produce significant waste. organic-chemistry.orgmdpi.com The future of synthesizing Methyl 4-formylquinoline-3-carboxylate and its analogs lies in the development of novel and sustainable methodologies that align with the principles of green chemistry.

Recent advancements have focused on transition-metal-catalyzed C-H activation and oxidative annulation strategies, which offer high atom economy and regioselectivity. mdpi.comacs.org For instance, rhodium-catalyzed cyclization of anilines with alkynyl esters has emerged as an efficient route to quinoline carboxylates. mdpi.com The exploration of earth-abundant and less toxic metal catalysts, such as iron, copper, and cobalt, is a key area of future research. mdpi.comacs.org

Furthermore, green chemistry approaches are gaining prominence. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Ultrasound irradiation: Sonochemistry offers an alternative energy source for promoting reactions, often leading to improved efficiency. nih.gov

Solvent-free reactions and the use of greener solvents: Eliminating hazardous organic solvents by conducting reactions neat or in environmentally benign media like water or ethanol (B145695) is a major goal. rsc.org

Multicomponent reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, enhancing efficiency and reducing waste. researchgate.netrsc.org

The development of one-pot syntheses and the use of recyclable catalysts are also crucial for making the production of this compound more sustainable and economically viable. rsc.org

Exploration of Underutilized Reactivity Pathways and Cascade Reactions

The bifunctional nature of this compound, possessing both an aldehyde and a methyl ester group, offers a rich landscape for exploring novel reactivity. The formyl group is a versatile handle for various transformations, including condensations, cycloadditions, and oxidations. acs.orgresearchgate.net Future research will likely focus on uncovering underutilized reactivity pathways of this specific substitution pattern.

The interplay between the electron-withdrawing formyl group at the 4-position and the methyl carboxylate at the 3-position can be exploited to design novel cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. mdpi.com For instance, a reaction could be initiated at the formyl group, followed by an intramolecular cyclization involving the ester or the quinoline ring.

The synthesis of fused heterocyclic systems from quinoline aldehydes is an area of active investigation. beilstein-journals.org Research into novel annulation strategies starting from this compound could lead to the discovery of new polycyclic scaffolds with interesting biological or material properties. This could involve intramolecular reactions or multicomponent reactions where the quinoline core acts as a scaffold for further ring construction.

Integration of Advanced Computational Tools for Predictive Design and Reaction Optimization

In silico methods are becoming indispensable in modern chemical research. The integration of advanced computational tools, such as Density Functional Theory (DFT) and other molecular modeling techniques, will be pivotal in advancing the chemistry of this compound.

Computational studies can provide deep insights into the electronic structure and reactivity of the molecule. DFT calculations can be employed to:

Predict the most likely sites for nucleophilic and electrophilic attack.

Calculate reaction barriers and determine the feasibility of proposed reaction pathways.

Understand the regioselectivity of reactions. researchgate.netnih.gov

Elucidate reaction mechanisms.

Furthermore, computational tools can be used for the predictive design of novel derivatives and reactions. By simulating the interaction of this compound with various reagents and catalysts, researchers can identify promising new transformations before embarking on extensive experimental work. acs.orgvapourtec.com This approach, often combined with molecular docking studies in a medicinal chemistry context, can accelerate the discovery of new compounds with desired properties. organic-chemistry.orgnih.gov

Implementation of Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.govrsc.org The implementation of flow chemistry for the synthesis of this compound and its derivatives is a promising future direction.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net The small reactor volumes inherent in flow systems also enable the safe handling of hazardous reagents and intermediates. Photochemical and high-pressure reactions, which can be challenging in batch, are often more amenable to flow conditions. acs.orgvapourtec.com

The integration of flow chemistry with automated synthesis platforms can further accelerate research and development. Automated systems can perform high-throughput screening of reaction conditions and synthesize libraries of derivatives with minimal manual intervention. This approach will be invaluable for optimizing synthetic routes and exploring the structure-activity relationships of novel compounds derived from this compound.

Expanding the Scope of Derivatization for Enhanced Synthetic Utility

The formyl and methyl ester groups of this compound are prime targets for derivatization, allowing for the expansion of its synthetic utility.

The formyl group can be transformed into a wide array of other functionalities:

Oxidation to a carboxylic acid, providing a handle for amide bond formation. researchgate.net

Reduction to a hydroxymethyl group, which can be further functionalized.

Condensation with active methylene (B1212753) compounds, amines, and hydrazines to form new C-C and C-N bonds. acs.org

Conversion to a cyano or alkoxycarbonyl group. niscpr.res.in

Participation in multicomponent reactions to build complex heterocyclic systems. nih.gov

The methyl ester group also offers several possibilities for modification:

Hydrolysis to the corresponding carboxylic acid, which can be converted to amides, esters, or other acid derivatives. acs.orgnih.gov

Reduction to a primary alcohol.

Reaction with organometallic reagents.

Beyond these two functional groups, the quinoline ring itself can be further functionalized through C-H activation or other electrophilic and nucleophilic substitution reactions, opening up even more avenues for creating diverse molecular architectures. rsc.org The strategic derivatization of this compound will undoubtedly lead to the discovery of new compounds with applications in various fields of science.

Data Tables

Table 1: Emerging Sustainable Synthetic Methods for Quinolines

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Transition-Metal-Catalyzed C-H Activation | High atom economy, high regioselectivity. | Direct and efficient synthesis from simpler precursors. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Faster optimization of synthetic routes. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields. | Alternative energy-efficient synthetic method. |

| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity in a single step. | Rapid generation of complex derivatives. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Safer and more efficient large-scale production. |

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Product |

| 4-Formyl | Oxidation | 3-Methoxycarbonylquinoline-4-carboxylic acid |

| 4-Formyl | Reductive Amination | Methyl 4-(aminomethyl)quinoline-3-carboxylate |

| 4-Formyl | Wittig Reaction | Methyl 4-(alkenyl)quinoline-3-carboxylate |

| 4-Formyl | Knoevenagel Condensation | Methyl 4-(substituted-vinyl)quinoline-3-carboxylate |

| 3-Carboxylate | Hydrolysis | 4-Formylquinoline-3-carboxylic acid |

| 3-Carboxylate | Amidation | 4-Formylquinoline-3-carboxamide |

| 3-Carboxylate | Reduction | (4-Formylquinolin-3-yl)methanol |

Q & A

What are the common synthetic routes for Methyl 4-formylquinoline-3-carboxylate, and how can purity be validated?

Basic Research Question

The synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by formylation at the 4-position. For example, a Gould-Jacobs reaction under acidic conditions may yield the quinoline core, with subsequent Vilsmeier-Haack formylation introducing the aldehyde group. Key steps include:

- Condensation : Reacting methyl 3-aminobenzoate with ethyl acetoacetate under reflux in polyphosphoric acid.

- Formylation : Using POCl₃/DMF to introduce the formyl group.

Purity Validation : - HPLC : To confirm >95% purity (retention time comparison with standards) .

- NMR : Analysis of aldehyde proton (δ ~10 ppm) and ester carbonyl (δ ~165 ppm) .

- Melting Point : Consistency with literature values (e.g., 270–272°C for analogous esters) .

How can X-ray crystallography resolve structural ambiguities in this compound?

Basic Research Question

Single-crystal X-ray diffraction is critical for confirming molecular geometry. Key steps include:

- Data Collection : High-resolution data (≤ 0.8 Å) to resolve electron density for the formyl group.

- Refinement : Using SHELXL for small-molecule refinement, ensuring R-factor < 5% .

- Visualization : Mercury CSD for intermolecular interaction analysis (e.g., hydrogen bonding between formyl and ester groups) .

Software Tools :

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Refinement of atomic positions | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| Mercury | Packing pattern analysis |

How should researchers address contradictions between spectroscopic and crystallographic data?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., bond rotation in solution vs. solid state). Methodological resolution includes:

Validation : Cross-checking with PLATON (e.g., ADDSYM for missed symmetry) .

DFT Calculations : Comparing optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify conformational flexibility .

Puckering Analysis : For nonplanar quinoline rings, apply Cremer-Pople parameters to quantify deviations .

What computational methods predict the reactivity of the 4-formyl group in nucleophilic additions?

Advanced Research Question

The electron-deficient formyl group participates in Knoevenagel condensations or Schiff base formation. Computational strategies:

- Frontier Molecular Orbitals (FMOs) : HOMO/LUMO gaps calculated via Gaussian to assess electrophilicity.

- Transition State Modeling : Using Q-Chem to optimize reaction pathways (e.g., activation energy for imine formation).

- Solvent Effects : PCM models in ORCA to simulate polar protic solvents (e.g., methanol) .

How can structural modifications enhance the compound’s antimicrobial activity?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on:

- Ester Hydrolysis : Replacing methyl ester with ethyl or benzyl groups to modulate lipophilicity (logP calculations via ChemAxon ) .

- Metal Coordination : Testing chelation with Fe³⁺/Cu²⁺ to disrupt microbial metalloenzymes (UV-Vis titration assays) .

- Bioisosteres : Substituting formyl with nitro or cyano groups while retaining planarity (docking studies using AutoDock Vina ) .

What advanced crystallographic techniques handle high-resolution or twinned data for this compound?

Advanced Research Question

For challenging datasets:

- Twinning Detection : SHELXD for initial phase determination and CELL_NOW for twin law identification .

- High-Resolution Refinement : SHELXL constraints for anisotropic displacement parameters (ADPs) of the formyl oxygen .

- Validation Metrics : Rint < 0.05 and CC½ > 90% to ensure data quality .

How does the nonplanar quinoline ring affect electronic properties and intermolecular interactions?

Advanced Research Question

Ring puckering (e.g., boat or chair conformations) alters π-π stacking and dipole interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.